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Introduction and Executive Summary

Ocular fungal infections (oculomycosis represent a significant global health challenge, with approximately
1.5 million new cases reported annually worldwide. These infections are particularly prevalent in tropical
and subtropical regions where high temperature and humidity create favorable conditions for fungal growth.
Fenticonazole nitrate (FCN is a broad-spectrum imidazole derivative antifungal agent that exhibits both
fungistatic and fungicidal properties. Its mechanism of action primarily involves inhibition of ergosterol
biosynthesis, a key component of fungal cell membranes, leading to compromised membrane integrity and
cell death. Additionally, FCN demonstrates secondary mechanisms including inhibition of fungal acid
protease secretion and disruption of cytochrome oxidases and peroxidases, further enhancing its antifungal

efficacy [1] [2].

The development of effective ocular delivery systems for FCN faces significant challenges due to the drug's
unfavorable physicochemical properties, including high lipophilicity (log P = 6.31 and poor aqueous
solubility (<0.1 mg/mL). Furthermore, the complex anatomy and physiology of the eye present natural
barriers to drug delivery, such as tear turnover, nasolacrimal drainage, reflex blinking, and the tightly bound
corneal epithelium, which collectively result in typically less than 5% bioavailability from conventional

eyedrops [1] [3]. To overcome these limitations, advanced nanocarrier systems have been developed,
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including terpesomes, novasomes, and Leciplex, which enhance corneal permeation, prolong ocular

residence time, and improve therapeutic outcomes while maintaining favorable safety profiles [4] [1] [3].

Formulation Systems and Comparative Analysis

Overview of Nanocarrier Systems

Various advanced vesicular systems have been investigated for ocular delivery of FCN, each with unique
composition and characteristics. Terpesomes are terpene-enriched phospholipid vesicles that combine
phospholipids with penetration-enhancing terpenes. Novasomes represent modified niosomal structures
composed of cholesterol, free fatty acids (typically stearic acid), and non-ionic surfactants. Leciplex systems
are cationic nanocarriers consisting of soybean phosphatidylcholine, cationic surfactants, and cosolvents
such as Transcutol HP [4] [1] [3]. These systems share common objectives of improving FCN solubility,
enhancing corneal permeability, prolonging ocular residence time through mucoadhesion, and providing

sustained release profiles while maintaining ocular tissue compatibility.

Comparative Performance of FCN-Loaded Nanosystems

Table 1: Comparative characteristics of optimized FCN-loaded nanocarrier systems

Parameter Terpesomes [4] Novasomes [3] Leciplex [1] [2]

Entrapment 79.02 + 2.35 94.31+1.82 82.74 £ 0.67
Efficiency (%)

Particle Size (nm) 287.25 £ 9.55 197.05 + 4.32 189.95 +2.90
Polydispersity 0.46 £0.01 0.28 £0.03 0.31+£0.02
Index

Zeta Potential +36.15 + 1.06 -66.95+2.14 +41.35 £ 2.62
(mV)

© 2026 Smolecule. All rights reserved. 2/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7847387/
https://www.sciencedirect.com/science/article/abs/pii/S1773224725008809
https://pmc.ncbi.nlm.nih.gov/articles/PMC9341384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7847387/
https://www.sciencedirect.com/science/article/abs/pii/S1773224725008809
https://pmc.ncbi.nlm.nih.gov/articles/PMC9341384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7847387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7847387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9341384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9341384/
https://www.sciencedirect.com/science/article/abs/pii/S1773224725008809
https://www.sciencedirect.com/science/article/abs/pii/S1773224725008809
https://www.pharmaexcipients.com/news/visionary-nanoboost/
https://www.pharmaexcipients.com/news/visionary-nanoboost/
https://www.smolecule.com/products/s527918?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability
Specifications & Pricing

Smolecule

Parameter Terpesomes [4] Novasomes [3] Leciplex [1] [2]

In Vitro Release
(8h/24h)

~80% (8h) 85.33% (8h) 48.18% (4h), 92.85%

(24h)

3.3-fold increase vs.
suspension

Ex Vivo Corneal
Permeation

Significantly higher than
drug suspension

527.98 pg/cmz

SPC + cationic surfactant
(DDAB/CTAB) +
Transcutol

Key Composition Phospholipids + terpenes

(eugenol, fenchone,

Stearic acid + Span
80 + cholesterol
limonene)

Table 2: Advantages and limitations of different FCN ocular delivery systems

Delivery

Advantages Limitations Optimal Application

System

Terpesomes Enhanced permeation via Relatively larger particle First-line ocular fungal
terpenes; Natural size; Variable terpene infections; Penetration-
components; Good effects enhanced delivery
biocompatibility

Novasomes Highest encapsulation Limited mucoadhesion Sustained release
efficiency; Negative surface without modification; formulations; Stable
charge; Excellent stability Complex optimization ocular delivery systems

Leciplex Strong mucoadhesion; Cationic surfactants may Enhanced corneal

Nanoscale size; Simple
preparation; Good storage
stability

require compatibility
testing

retention; Deep ocular
tissue infections

The selection of an appropriate nanocarrier system depends on the specific therapeutic requirements.
Terpesomes leverage the permeation-enhancing properties of terpenes, which not only improve corneal
penetration but also contribute inherent antifungal activity. Novasomes excel in their high drug loading
capacity and stability profile, while Leciplex systems offer superior mucoadhesion and corneal uptake due to
their positive surface charge, which facilitates electrostatic interaction with negatively charged ocular mucin

[4] [1] [3]. All three systems have demonstrated significantly improved ex vivo corneal permeation and in
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vivo antifungal efficacy compared to conventional FCN suspension, confirming their potential for effective

ocular antifungal therapy.

Experimental Protocols

Preparation Methods

3.1.1 Terpesomes Preparation via Thin Film Hydration Method

e Materials: Fenticonazole nitrate (FCN), L-a-phosphatidylcholine (from egg yolk), terpenes (eugenol,
fenchone, or limonene), methanol, distilled water [4].
e Procedure:
o Accurately weigh 100 mg phospholipid, 10-30 mg terpene (based on experimental design), and
10 mg FCN
o Dissolve the mixture in 10 mL methanol in a round-bottom flask
o Evaporate the organic solvent using a rotary evaporator at 60°C under reduced pressure (90
rpm) to form a thin lipid film
o Hydrate the film with 10 mL distilled water at 60°C (above lipid phase transition temperature) for
45 minutes with glass beads to ensure complete hydration
o Mature the vesicles by refrigerating the dispersion at 4°C overnight
o Reduce particle size by bath sonication for 10 minutes
o Store the final terpesomes dispersion at 4°C until further characterization [4]

3.1.2 Leciplex Preparation via Simple Blending Technique

e Materials: FCN, soybean phosphatidylcholine (SPC), cationic surfactants (DDAB or CTAB),
Transcutol HP, distilled water [1] [2]
e Procedure:
o Weigh appropriate amounts of SPC, cationic surfactant (based on factorial design), and FCN
o Dissolve the components in a mixture of Transcutol HP and ethanol (2:1 v/v)
o Slowly add the organic phase to distilled water (maintained at 60°C) under magnetic stirring at
1000 rpm
o Continue stirring for 30 minutes to form a homogeneous milky dispersion
o Subject the formed Leciplex to probe sonication for 5 minutes (30% amplitude, pulse mode 5s
on/2s off) to reduce particle size
o Adjust the final volume with distilled water and store at 4°C

3.1.3 Novasomes Preparation via Ethanol Injection Method
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e Materials: FCN, stearic acid, Span 80, cholesterol, ethanol, distilled water [3]
e Procedure:
o Dissolve weighed quantities of stearic acid, Span 80, cholesterol, and FCN in ethanol
o Heat distilled water to 60°C + 2°C
o Inject the ethanolic solution rapidly into the heated water under continuous magnetic stirring at
500 rpm
o Continue stirring for 1 hour to allow complete vesicle formation and ethanol evaporation
o Adjust the final volume with distilled water and store the novasomes dispersion at 4°C

Characterization Protocols

3.2.1 Entrapment Efficiency Determination

e Equipment: Cooling centrifuge, UV-Vis spectrophotometer [4]
e Procedure:
o Subject the vesicular dispersion to centrifugation at 20,000 rpm for 1 hour at 4°C
o Carefully separate the supernatant containing free drug
o Lyse the sediment (containing entrapped drug) with methanol
o Appropriately dilute the methanolic solution and measure absorbance at Amax 252 nm
o Calculate entrapment efficiency using the formula: EE% = (Amount of drug in sediment / Total
drug amount) x 100 [4]

3.2.2 Particle Size, PDI and Zeta Potential Analysis

e Equipment: ZetaSizer Nano ZS (Malvern Instruments) [4] [1]
e Procedure:
o Appropriately dilute the nanocarrier dispersion with distilled water (1:10 v/v)
o Transfer the diluted dispersion to a clear disposable zeta cell for size measurements or folded
capillary cell for zeta potential
o Measure particle size and polydispersity index (PDI) by dynamic light scattering at 25°C with a
detection angle of 173°
o Determine zeta potential via electrophoretic mobility measurements using the Smoluchowski
approximation
o Perform all measurements in triplicate

3.2.3 In Vitro Release Study

¢ Equipment: Dialysis membrane (MWCO 12-14 kDa), dissolution apparatus [1] [3]
e Procedure:

o Place 2 mL of nanocatrrier dispersion in a dialysis bag and seal both ends

© 2026 Smolecule. All rights reserved. 5/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9341384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7847387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7847387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7847387/
https://www.sciencedirect.com/science/article/abs/pii/S1773224725008809
https://www.sciencedirect.com/science/article/abs/pii/S1773224725008809
https://pmc.ncbi.nlm.nih.gov/articles/PMC9341384/
https://www.smolecule.com/products/s527918?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

o Immerse the dialysis bag in 100 mL simulated tear fluid (pH 7.4) maintained at 37°C + 0.5°C

o Agitate the release medium at 50 rpm under sink conditions

o Withdraw 2 mL samples at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours) and
replace with fresh pre-warmed medium

o Filter the samples through 0.45 pm membrane filters and analyze drug content using validated
HPLC or spectrophotometric methods

o Calculate cumulative drug release and plot release kinetics

3.2.4 Ex Vivo Corneal Permeation Study

¢ Biological Model: Freshly excised rabbit corneas [1] [3]
e Procedure:
o Mount excised rabbit cornea between donor and receptor compartments of a Franz diffusion
cell
o Maintain corneal surface temperature at 34°C + 1°C using circulating water jacket
o Apply 1 mL of nanocarrier dispersion (equivalent to 2 mg FCN) to the donor compartment
o Fill receptor chamber with 20 mL simulated tear fluid (pH 7.4) maintained at 37°C £ 0.5°C with
continuous stirring
o Withdraw 1 mL samples from receptor compartment at predetermined intervals (0.5, 1, 2, 4, 6,
8 hours) and replace with fresh medium
o Analyze samples for drug content using validated analytical methods
o Calculate permeation parameters: flux (Jss), permeability coefficient (Kp), and enhancement
ratio

Analytical Methods and Quality Control

HPLC-MS/MS Quantification of FCN

e Equipment: HPLC system coupled with triple quadrupole mass spectrometer, Kinetex XB-C18
column (2.1 x 50 mm, 2.6 pym) [5]
e Mobile Phase:
o Mobile phase A: Water containing 5 mM ammonium acetate and 0.2% formic acid
o Mobile phase B: Methanol
e Gradient Program:
o 0-3.0 min: 68% B
o 3.0-3.1 min: 68-100% B
o 3.1-4.6 min: 100% B
o 4.6-4.8 min: 100-68% B
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o 4.8-5.8 min: 68% B

Flow Rate: 0.3 mL/min

Column Temperature: 40°C
Injection Volume: 10 pL

Mass Spectrometer Conditions:

o lonization mode: Electrospray ionization (ESI) positive
o lon spray voltage: 3500 V

o Source temperature: 600°C

o MRM transitions: m/z 455.2 - 199.1 for FCN, m/z 430.2 - 372.3 for IS (mifepristone)
o Declustering potential: 80 V
o Collision energy: 40 V [5]

Quality Control Parameters

Table 3: Quality control specifications for FCN ocular nanocarriers

Test Parameter

Acceptance Criteria

Testing Frequency

Appearance

pH

Drug Content

Entrapment Efficiency

Particle Size

Zeta Potential

Sterility

Osmolality

In Vitro Release

Milky white dispersion, free from visible particles

6.5-7.5

90-110% of labeled claim

>75%

<300 nm with PDI <0.5

+30 mV (minimum)

Sterile (after gamma sterilization)

280-320 mOsm/kg

>80% within 24 hours

Biological Evaluation Protocols

Each batch

Each batch

Each batch

Each batch

Each batch

Each batch

Each batch

First three batches

Each batch
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In Vitro Antifungal Activity Assessment

Strains: Candida albicans (ATCC 10231), other clinically relevant fungal strains [1] [3]
Culture Media: Sabouraud dextrose agar and broth
Agar Well Diffusion Method:

o Inoculate sterile agar plates with standardized fungal suspension (1x10° CFU/mL)

o Create wells of 6 mm diameter in the solidified agar
o Add 100 pL of FCN nanocarrier dispersion to each well
o Include controls: FCN solution, blank nanocarriers, and media control
o Incubate plates at 35°C for 24-48 hours
o Measure zones of inhibition in mm
Broth Microdilution Method (MIC/MFC):
o Prepare serial two-fold dilutions of FCN formulations in sterile broth
o Inoculate with standardized fungal suspension (1x10> CFU/mL)
o Incubate at 35°C for 24-48 hours
o Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no

visible growth
o Determine Minimum Fungicidal Concentration (MFC) by subculturing from wells showing no
growth onto drug-free agar

Ocular Irritation and Tolerance Studies

¢ Animal Model: Male albino rabbits (2-2.5 kg) [1] [3]
e Procedure:
o Instill 50 yL of FCN formulation into one eye (test) and 50 pL of normal saline into the other
(control)
o Administer twice daily for 7 consecutive days
o Observe eyes at 1, 4, 8, 12, and 24 hours after administration for:
= Conjunctival redness
= Chemosis (conjunctival swelling)
= Discharge
= Corneal opacity
= |ris inflammation
o Score observations according to Draize scoring system
o Sacrifice animals on day 8, enucleate eyes and process for histopathological examination

In Vivo Corneal Uptake and Retention Study
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¢ Animal Model: Male albino rabbits [1] [3]
e Procedure:
o Instill 50 pL of rhodamine-B labeled FCN formulation into rabbit eyes
o Sacrifice animals at predetermined time intervals (0.5, 2, 6, 12, 24 hours)
o Enucleate eyes and carefully excise corneas
o Wash corneas with saline to remove surface-adherent formulation
o Homogenize corneal tissues in saline (1:5 w/v)
o Extract drug from homogenate using methanol and analyze by validated HPLC method
o Calculate corneal drug concentration over time and determine pharmacokinetic parameters

Mechanisms and Pathways

The following workflow diagrams illustrate the key experimental processes and mechanistic pathways

involved in the development and evaluation of FCN ocular delivery systems:
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Diagram 1: Experimental workflow for FCN ocular delivery system development
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Diagram 2: Mechanism of action and delivery enhancement pathways

The mechanism of action of FCN involves multiple pathways that contribute to its antifungal efficacy. The
primary mechanism is the inhibition of lanosterol 14a-demethylase, a key enzyme in the ergosterol
biosynthesis pathway, leading to depletion of ergosterol in fungal cell membranes and subsequent membrane
destabilization. Secondary mechanisms include inhibition of fungal cytochrome oxidases, peroxidases, and
acid proteases, further compromising fungal viability [6] [2]. The advanced nanocarrier systems enhance

ocular delivery through multiple mechanisms: improved corneal penetration facilitated by terpenes (in

© 2026 Smolecule. All rights reserved. 11/14 Tech Support


https://www.smolecule.com/products/s527918?utm_src=pdf-body-img
https://synapse.patsnap.com/article/what-is-the-mechanism-of-fenticonazole-nitrate
https://www.pharmaexcipients.com/news/visionary-nanoboost/
https://www.smolecule.com/products/s527918?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

terpesomes) or edge activators, mucoadhesion to the ocular surface (particularly with cationic Leciplex
systems), sustained release profiles that prolong drug residence time, and protection of the drug from
premature elimination [4] [1] [7]. These combined mechanisms result in significantly enhanced ocular

bioavailability and antifungal efficacy compared to conventional FCN formulations.

Conclusion and Future Perspectives

The development of advanced nanocarrier systems for ocular delivery of fenticonazole nitrate represents a
significant advancement in the management of sight-threatening fungal infections. Among the various
systems investigated, terpesomes, novasomes, and Leciplex have demonstrated superior performance
compared to conventional formulations, with enhanced corneal permeation, improved ocular retention, and
increased antifungal efficacy. The cationic Leciplex system recently developed shows particular promise
due to its favorable combination of nanoscale particle size, strong positive surface charge, high entrapment

efficiency, and significantly enhanced ex vivo corneal permeation and in vivo antifungal activity [1] [2].

Future research directions should focus on scale-up and manufacturing of these nanocarrier systems to
enable clinical translation. Long-term stability studies under various storage conditions are needed to
establish appropriate shelf-life recommendations. Additionally, exploration of combination therapies
incorporating FCN with other antifungal agents in nanocarrier systems may provide enhanced efficacy
against resistant fungal strains. Further in vivo pharmacokinetic studies in appropriate animal models
would provide valuable data on ocular distribution and elimination kinetics. The promising results from
preclinical studies warrant advancement to well-designed clinical trials to establish the safety and efficacy of

these novel FCN ocular delivery systems in human subjects.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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